molecular formula C8H11F3O B064391 7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol CAS No. 160883-09-0

7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol

Cat. No.: B064391
CAS No.: 160883-09-0
M. Wt: 180.17 g/mol
InChI Key: XPIYLGSDWRHYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol, also known as CF3-CH2-BCOH, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may disrupt key metabolic processes in these organisms.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol is its unique structure, which makes it a valuable building block for the synthesis of complex molecules. This compound is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol. One area of interest is in the development of new antimicrobial agents based on the structure of this compound. Another potential direction is in the study of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. The synthesis method for this compound involves a multistep process that can yield a relatively pure product. This compound has been studied for its potential applications in various fields of science, including organic chemistry and antimicrobial research. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects. This compound has several advantages for lab experiments, including its unique structure and relative ease of synthesis. However, its potential toxicity may limit its use in certain applications. There are several potential future directions for research on this compound, including the development of new antimicrobial agents and the study of this compound as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of cyclohexene with trifluoroacetic acid to form a bicyclic intermediate. This intermediate is then converted into this compound through a series of reactions involving hydrogenation and oxidation. The overall yield of this synthesis method is around 50%, and the purity of the final product can be achieved through various purification techniques.

Scientific Research Applications

7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of organic chemistry, where this compound has been used as a building block for the synthesis of various complex molecules. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, this compound has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Properties

160883-09-0

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

7-(trifluoromethyl)bicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12)5-1-2-6(7)4-3-5/h5-6,12H,1-4H2

InChI Key

XPIYLGSDWRHYFY-UHFFFAOYSA-N

SMILES

C1CC2CCC1C2(C(F)(F)F)O

Canonical SMILES

C1CC2CCC1C2(C(F)(F)F)O

synonyms

Bicyclo[2.2.1]heptan-7-ol, 7-(trifluoromethyl)- (9CI)

Origin of Product

United States

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